

Unveiling the Spectroscopic Signature of Phenyliazene: A Comparative NMR Analysis

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Compound of Interest

Compound Name: **Phenyliazene**

Cat. No.: **B1210812**

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For researchers, scientists, and professionals in drug development, understanding the precise structural characteristics of aromatic nitrogen-containing compounds is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of **phenyliazene**, offering a valuable resource for its identification and characterization. To provide a robust comparative framework, we juxtapose its expected spectral data with that of its isomer and common precursor, phenylhydrazine.

While the inherent instability of unsubstituted **phenyliazene** makes its direct NMR analysis challenging, we have compiled and extrapolated data from various substituted derivatives to present a probable spectroscopic profile. This guide summarizes the expected ^1H and ^{13}C NMR chemical shifts and provides a generalized experimental protocol for acquiring such data.

Comparative NMR Data: Phenyliazene vs. Phenylhydrazine

The following table summarizes the key ^1H and ^{13}C NMR spectral data for **phenyliazene** (extrapolated) and phenylhydrazine. This side-by-side comparison highlights the distinct spectroscopic fingerprints of these two isomers, enabling clear differentiation.

Compound	Position	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)
Phenyldiazene (Expected)	Phenyl H-ortho	~ 7.9 - 8.1 (d)	~ 153 (ipso-C)
Phenyl H-meta	~ 7.5 - 7.7 (t)	~ 123 (ortho-C)	
Phenyl H-para	~ 7.4 - 7.6 (t)	~ 131 (meta-C)	
NH	Highly variable, broad	~ 129 (para-C)	
Phenylhydrazine	Phenyl H-ortho	~ 6.8 (d, 2H)	148.4 (ipso-C)
Phenyl H-meta	~ 7.2 (t, 2H)	112.9 (ortho-C)	
Phenyl H-para	~ 6.9 (t, 1H)	129.2 (meta-C)	
NH	~ 5.6 (s, 1H, broad)	120.9 (para-C)	
NH ₂	~ 3.7 (s, 2H, broad)		

Note: Chemical shifts are referenced to TMS (Tetramethylsilane) and are dependent on the solvent and concentration. Data for **phenyldiazene** is extrapolated from substituted derivatives. Data for phenylhydrazine is from experimental sources.

Experimental Protocol for NMR Spectroscopy

This section outlines a general procedure for the preparation and NMR analysis of **phenyldiazene** and related compounds.

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of the solid sample or dispense 10-20 μL of a liquid sample into a clean, dry NMR tube.
- Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift referencing.

- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
- If required, add a small amount of an internal standard, such as TMS, for accurate chemical shift referencing.

2. NMR Spectrometer Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- For ^1H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 90° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- For ^{13}C NMR:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters include a $30\text{-}45^\circ$ pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-10 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ^{13}C isotope.
- Additional experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the complete structural elucidation and assignment of all proton and carbon signals.

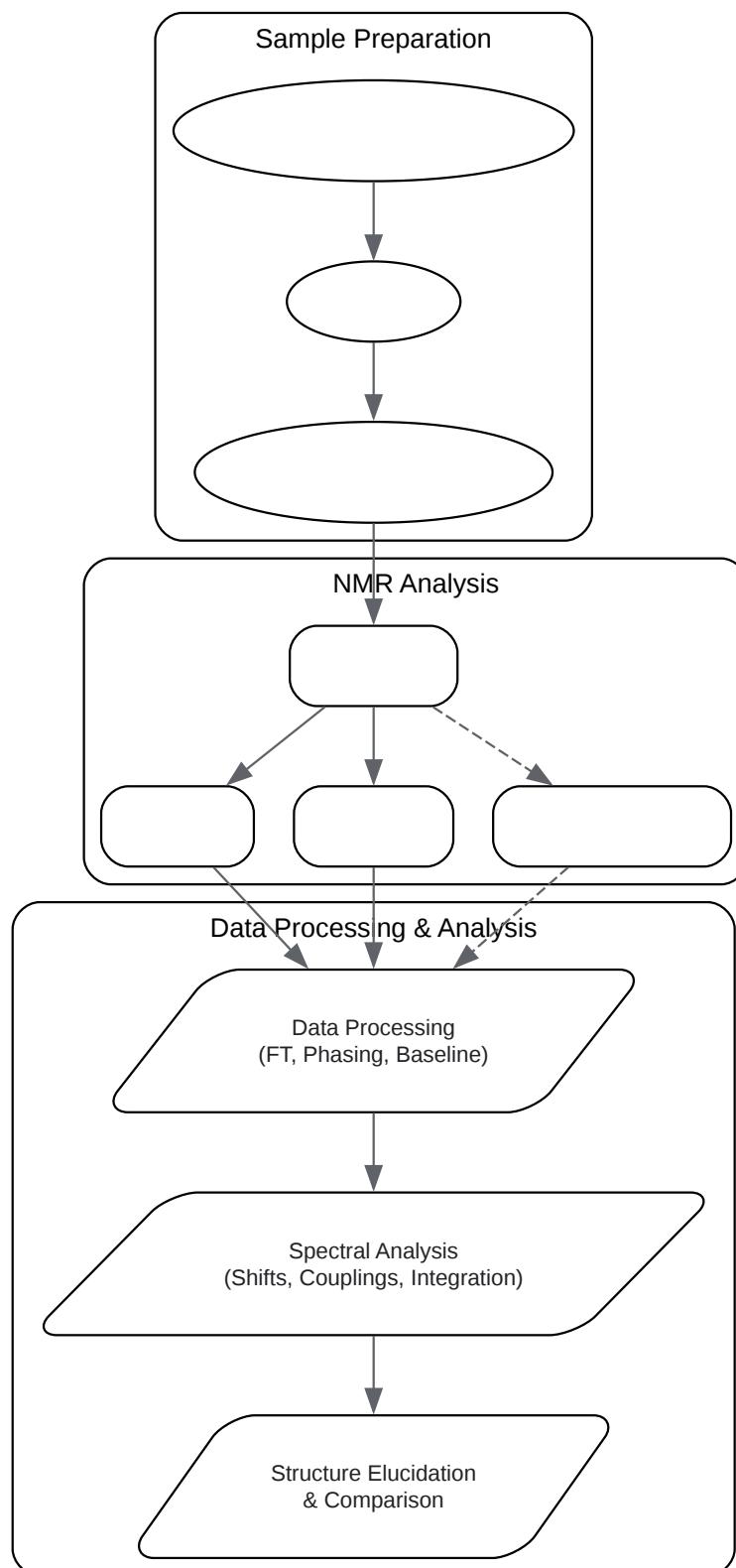
3. Data Processing and Analysis:

- Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

- Phase the spectrum to ensure all peaks are in the absorptive mode.
- Perform baseline correction to obtain a flat baseline.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of different protons.
- Reference the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent peak.
- Analyze the chemical shifts, coupling constants, and integration values to assign the signals to the specific nuclei in the molecule.

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of **phenyldiazene** and its alternatives by NMR spectroscopy.



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Caption: Workflow for NMR Characterization.

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